Ferric hydroxide

Übersicht

Beschreibung

Ferric hydroxide is a yellow to brown hydrated iron oxide material that occurs in nature as the minerals Goethite, lepidocrocite, and Limonite . It is capable of acting both as a base and as a weak acid .

Synthesis Analysis

Ferric hydroxide is most commonly synthesized in the laboratory by adding a solution of iron (III) salt, such as iron (III) chloride or nitrate, to a strong base like sodium hydroxide . Another method involves introducing iron nanoparticles into a Maillard reaction to synthesize antioxidative ferrous complex .Molecular Structure Analysis

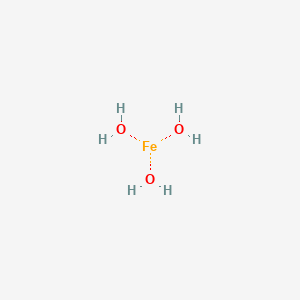

The molecular formula of Ferric Hydroxide is FeHO2 . It is composed of ferrous (FeIIor Fe2+) and ferric (FeIIIor Fe3+) ions together with oxyanions and other species .Chemical Reactions Analysis

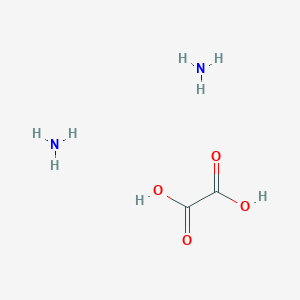

Ferric hydroxide reacts with both acids and bases. In the presence of aqueous ammonia, it produces white gelatinous Fe(OH)2, which oxidizes to form red-brown Fe(OH)3 . Sodium hydroxide also produces Fe(OH)2 and Fe(OH)3 from the corresponding oxidation states of iron in aqueous solution .Physical And Chemical Properties Analysis

Ferric hydroxide is a solid under normal conditions, typically manifesting as a powder. Its exact color can vary somewhat, but it generally presents as a brownish hue due to varying degrees of hydration or substitution . It is practically insoluble in water but dissolves readily in acids to produce iron (III) salts .Wissenschaftliche Forschungsanwendungen

Fe(OH)3 Fe(OH)_3 Fe(OH)3

, has a variety of applications in scientific research and industry. Below is a comprehensive analysis of six distinct applications, each with its own detailed section.Phosphate Removal in Sewage Treatment

Ferric hydroxide is utilized as a phosphate-selective adsorbent in sewage treatment. It’s particularly effective for the recovery of phosphate from sewage to control eutrophication. The compound, especially in the form of β-FeOOH (akaganeite) , shows a high adsorption capacity for phosphate, which is crucial for meeting stringent discharge limits and preventing aquatic ecosystem threats .

Electrocatalysis for Oxygen Evolution Reaction

In the field of electrocatalysis, ferric hydroxide is used to enhance the oxygen evolution reaction (OER), a critical process for efficient hydrogen production. Ferric hydroxide/NiCo-MOF composite materials have been shown to significantly improve the electrocatalytic activity of NiCo-MOF, making it a promising material for energy conversion and storage applications .

Pigment Production

Ferric hydroxide can be processed into pigments used as colorants in paints and tiles. This application not only utilizes the compound’s inherent color properties but also contributes to the reduction of import dependency for such materials .

Catalyst for Selective Oxidation

In chemical reactions, ferric hydroxide supported gold catalysts are effective for selective CO oxidation at lower temperatures. This is particularly relevant in processes where CO needs to be selectively removed from a mixture containing H2 .

Precursor for Iron Compounds

Ferric hydroxide serves as a precursor in the production of various iron compounds, including iron oxides. These compounds have widespread industrial applications, ranging from pigments to electronic components .

Zukünftige Richtungen

Ferric hydroxide plays a crucial role in various fields, including environmental remediation and wastewater treatment . It also poses some environmental concerns. Excessive release of this compound into the environment, primarily through industrial waste, can lead to water pollution . Despite the anticipated challenges, the Ferric Hydroxide industry can leverage valuable opportunities by prioritizing resilience and innovation .

Eigenschaften

IUPAC Name |

iron;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTRNWIFKITPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051652 | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Red to brown solid; Practically insoluble in water; [Merck Index] Red-brown crystals; [Sigma-Aldrich MSDS] | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iron hydroxide (Fe(OH)3) | |

CAS RN |

1309-33-7 | |

| Record name | Ferric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

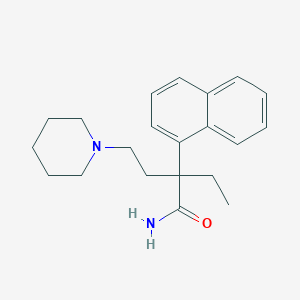

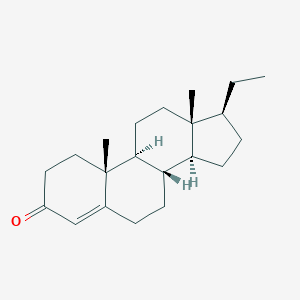

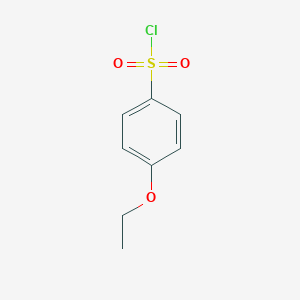

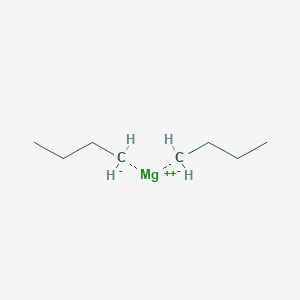

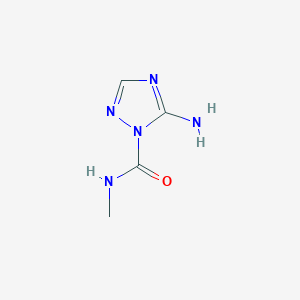

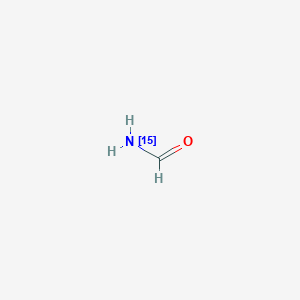

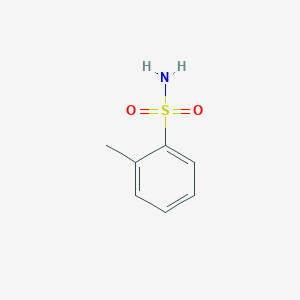

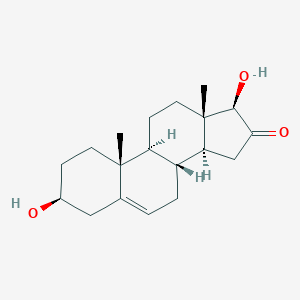

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

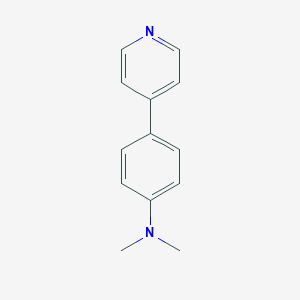

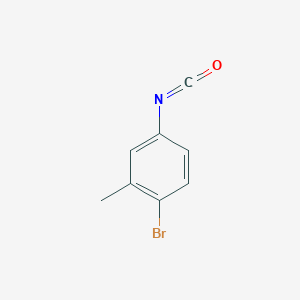

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)